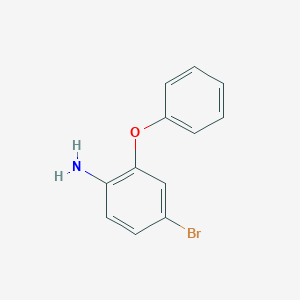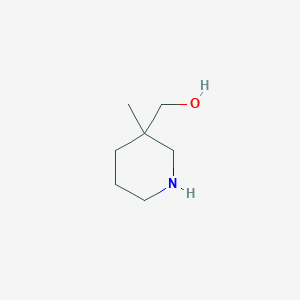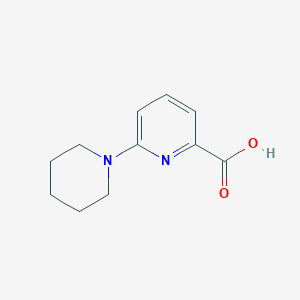
6-(Piperidin-1-yl)picolinic acid
Übersicht
Beschreibung
6-(Piperidin-1-yl)picolinic acid is an organic compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol . It is a derivative of picolinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a piperidin-1-yl group. This compound is primarily used in research applications, particularly in the field of proteomics .
Wissenschaftliche Forschungsanwendungen
6-(Piperidin-1-yl)picolinic acid is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
Target of Action
The primary target of 6-(Piperidin-1-yl)picolinic acid, also known as 6-Piperidinopyridine-2-carboxylic acid, is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging .
Mode of Action
The compound works by binding to ZFPs, changing their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs leads to the inhibition of viral replication and packaging, as well as the disruption of normal cell homeostatic functions .
Biochemical Pathways
It is known that the compound’s interaction with zfps disrupts the normal functioning of these proteins, which play crucial roles in various cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of ZFP function, leading to the inhibition of viral replication and packaging . This results in its antiviral activity, as demonstrated in vitro and in vivo .
Biochemische Analyse
Biochemical Properties
6-(Piperidin-1-yl)picolinic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to zinc finger proteins, altering their structure and disrupting zinc binding, which in turn inhibits their function . Zinc finger proteins are involved in various cellular processes, including viral replication and packaging, as well as maintaining normal cell homeostasis . Additionally, this compound has been used as a reactant in the synthesis of aromatic copolyamides, which serve as fluorescent chemosensors for detecting metal ions such as chromium, iron, and copper .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been demonstrated to exhibit broad-spectrum antiviral activity by inhibiting the entry of enveloped viruses, including SARS-CoV-2 and influenza A virus, into host cells . This inhibition is achieved by targeting viral-cellular membrane fusion and interfering with cellular endocytosis . Furthermore, this compound has been shown to affect gene expression by binding to zinc finger proteins, thereby disrupting their normal function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, it binds to zinc finger proteins, altering their structure and inhibiting their ability to bind zinc . This disruption of zinc binding leads to the inhibition of the proteins’ functions, which are crucial for viral replication and normal cellular processes . Additionally, this compound has been shown to inhibit viral entry by compromising viral membrane integrity and interfering with membrane fusion events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its efficacy in inhibiting viral entry and disrupting zinc finger protein function . Long-term studies have indicated that this compound continues to exhibit antiviral activity and disrupt cellular processes over extended periods, both in vitro and in vivo
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, this compound effectively inhibits viral entry and disrupts zinc finger protein function without causing significant adverse effects . At higher dosages, toxic effects have been observed, including disruptions in normal cellular processes and potential toxicity to the host organism . It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is a catabolite of the amino acid tryptophan, produced through the kynurenine pathway . It has been implicated in neuroprotective, immunological, and anti-proliferative effects . Additionally, this compound assists in the absorption of zinc ions and other divalent or trivalent ions through the small intestine .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound is known to bind to zinc finger proteins, which play a role in its localization and accumulation within cells . The distribution of this compound is influenced by its ability to interact with cellular membranes and transporters, facilitating its movement across cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize within specific cellular compartments, including the nucleus and cytoplasm . Its localization is directed by targeting signals and post-translational modifications that guide it to specific organelles and compartments within the cell . The activity of this compound is influenced by its subcellular localization, as it interacts with biomolecules within these compartments to exert its effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-yl)picolinic acid typically involves the reaction of picolinic acid with piperidine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the picolinic acid and piperidine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6-(Piperidin-1-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxylic acid group at the 3-position.
Isonicotinic acid: Another isomer with the carboxylic acid group at the 4-position.
Uniqueness
6-(Piperidin-1-yl)picolinic acid is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its utility in various research applications, particularly in the design of enzyme inhibitors and receptor modulators .
Eigenschaften
IUPAC Name |
6-piperidin-1-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNWTBPSTOBOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594449 | |
| Record name | 6-(Piperidin-1-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868755-50-4 | |
| Record name | 6-(1-Piperidinyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Piperidin-1-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


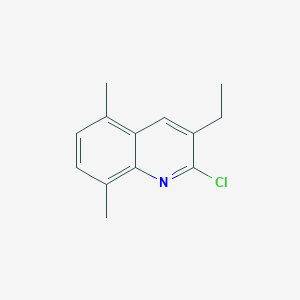
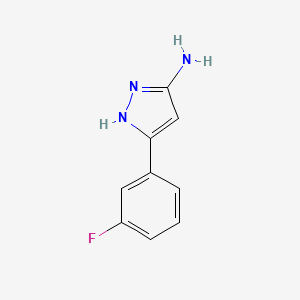
![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)
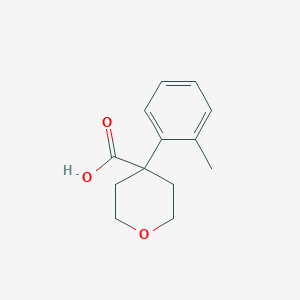
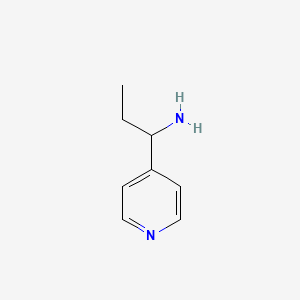

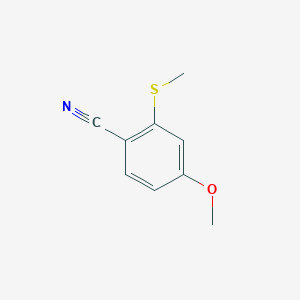
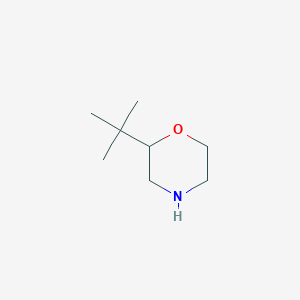
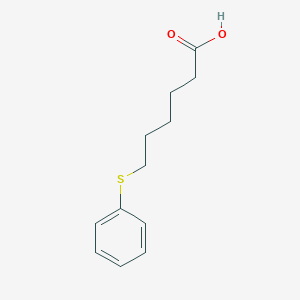
![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)
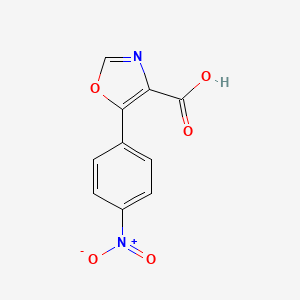
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1320128.png)
